2-hydroxy-2,2-bis(4-methylphenyl)-N'-phenyl-N'-(thiophen-2-ylsulfonyl)acetohydrazide
Description
2-HYDROXY-2,2-BIS(4-METHYLPHENYL)-N’-PHENYL-N’-(2-THIENYLSULFONYL)ACETOHYDRAZIDE is a complex organic compound that features multiple functional groups, including hydroxyl, phenyl, and thienylsulfonyl groups. This compound is of interest in various fields of chemistry and materials science due to its unique structural properties.
Properties
Molecular Formula |
C26H24N2O4S2 |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
2-hydroxy-2,2-bis(4-methylphenyl)-N'-phenyl-N'-thiophen-2-ylsulfonylacetohydrazide |
InChI |
InChI=1S/C26H24N2O4S2/c1-19-10-14-21(15-11-19)26(30,22-16-12-20(2)13-17-22)25(29)27-28(23-7-4-3-5-8-23)34(31,32)24-9-6-18-33-24/h3-18,30H,1-2H3,(H,27,29) |
InChI Key |
QWBGDAZQXDEDEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)NN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-2,2-BIS(4-METHYLPHENYL)-N’-PHENYL-N’-(2-THIENYLSULFONYL)ACETOHYDRAZIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the hydrazide: Starting with the appropriate acyl chloride and hydrazine to form the hydrazide intermediate.
Introduction of the thienylsulfonyl group: Using a sulfonyl chloride derivative to introduce the thienylsulfonyl group.
Final coupling reaction: Combining the intermediate with 2,2-bis(4-methylphenyl)acetohydrazide under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: Various substitution reactions can occur, particularly at the phenyl and thienyl rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could yield an alcohol or amine.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of advanced materials or as a component in specialized coatings or polymers.
Mechanism of Action
The mechanism of action of 2-HYDROXY-2,2-BIS(4-METHYLPHENYL)-N’-PHENYL-N’-(2-THIENYLSULFONYL)ACETOHYDRAZIDE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. In a chemical context, it might act as a catalyst or reactant in various reactions.
Comparison with Similar Compounds
Similar Compounds
2-HYDROXY-2,2-BIS(4-METHYLPHENYL)ACETOHYDRAZIDE: Lacks the thienylsulfonyl group.
2-HYDROXY-2,2-BIS(4-METHYLPHENYL)-N’-PHENYLACETOHYDRAZIDE: Lacks the thienylsulfonyl group but includes the phenyl group.
Uniqueness
The presence of the thienylsulfonyl group in 2-HYDROXY-2,2-BIS(4-METHYLPHENYL)-N’-PHENYL-N’-(2-THIENYLSULFONYL)ACETOHYDRAZIDE provides unique chemical properties, such as increased reactivity and potential for forming specific interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
